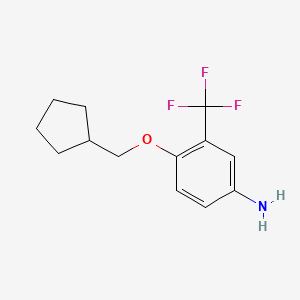
4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
The compound "4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline" is a trifluoromethyl-substituted aniline derivative. Aniline derivatives are a significant class of compounds in organic chemistry due to their versatility in chemical reactions and their application in the synthesis of dyes, drugs, and polymers. The trifluoromethyl group is known for its ability to influence the physical and chemical properties of molecules, often increasing their lipophilicity and metabolic stability.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted anilines can involve various strategies, including metalation, which is a key step for structural elaboration. For instance, trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation ("metalation") with site selectivity depending on the N-protective group employed, leading to various products after electrophilic trapping . Additionally, the synthesis of liquid crystal compounds, such as those derived from 4-octyloxy-N-(benzylidene)aniline with trifluoromethyl or trifluoromethoxy end groups, involves the creation of stable smectic phases, which are influenced by the polar nature of the mesogens .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-substituted anilines is significantly affected by the presence of the trifluoromethyl group. This group can influence the molecule's dipole moment and contribute to the stabilization of certain liquid crystalline phases. For example, the smectic A phase of a 4-trifluoromethoxy derivative exhibits very high orientational order due to the moderately polar nature of the mesogen .
Chemical Reactions Analysis
Trifluoromethyl-substituted anilines participate in various chemical reactions, including cyclocondensation, which can lead to the formation of different functionalized compounds. For example, the TiCl4-mediated cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one results in the creation of functionalized salicylates and phenols with good regioselectivity . These reactions showcase the reactivity of trifluoromethyl-substituted anilines and their potential for creating diverse organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-substituted anilines are influenced by the trifluoromethyl group, which can increase the lipophilicity and metabolic stability of the compounds. The presence of this group also affects the liquid crystalline properties of the derivatives, as seen in the stable smectic B and A phases of certain 4-trifluoromethyl and 4-trifluoromethoxy derivatives . The molecular structure, including the orientation of the trifluoromethyl group, plays a crucial role in determining these properties.
Applications De Recherche Scientifique
Anionic Activation for Isoxazoles and Triazines Synthesis
4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline, through its trifluoromethyl-substituted aniline component, can be used in the synthesis of isoxazoles and 1,3,5-triazines. This involves a reaction with dianions derived from oximes, resulting in a novel entry into corresponding isoxazoles. Additionally, this compound has applications in the synthesis of various structures such as fluoro heteroaromatic compounds, benzothiazoles, and benzoxazoles, demonstrating its growing synthetic importance (Strekowski et al., 1995).
Vibrational Analysis for NLO Materials
A study on 4-chloro-3-(trifluoromethyl)aniline, a similar compound, through vibrational analysis, suggests potential use in Non-Linear Optical (NLO) materials. The study includes Fourier Transform-Infrared and Fourier Transform-Raman techniques, offering insights into the effects of substituent positions on the vibrational spectra. This suggests potential applications of 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline in the field of materials science, particularly in the design of NLO materials (Revathi et al., 2017).
Liquid Crystal Applications
Compounds like 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline may find applications in the field of liquid crystals. Similar derivatives have been synthesized for their stable smectic B and A phases in liquid crystals, with potential applications in display technologies and other areas requiring controlled liquid crystalline properties (Miyajima et al., 1995).
Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives
The trifluoromethyl group in compounds like 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline can be pivotal in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These derivatives are significant in the discovery and development of new pharmaceuticals, agrochemicals, and functional materials, indicating the compound's relevance in diverse scientific fields (Feng & Ngai, 2016).
Safety And Hazards
Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care. Proper personal protective equipment should be used when handling it, and safety data sheets should be consulted for specific information.
Orientations Futures
The study and application of this compound could have potential in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry if it shows promising biological activity. Alternatively, it could be of interest in materials science if it has unique physical properties.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
Propriétés
IUPAC Name |
4-(cyclopentylmethoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-7-10(17)5-6-12(11)18-8-9-3-1-2-4-9/h5-7,9H,1-4,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQCKDQSZPZAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216397 | |
| Record name | 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentylmethoxy)-3-(trifluoromethyl)aniline | |
CAS RN |
946662-68-6 | |
| Record name | 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946662-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Cyclopentylmethoxy)-3-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



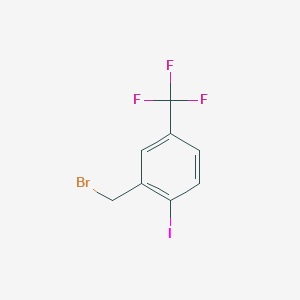
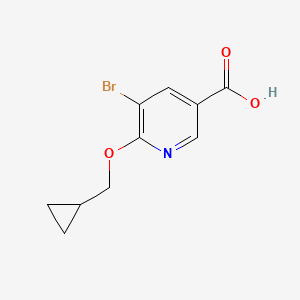
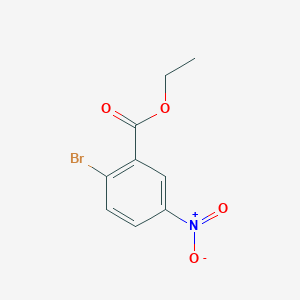
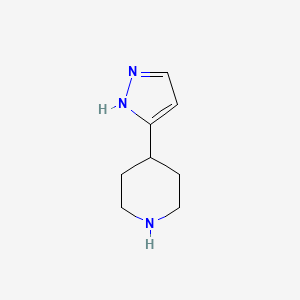
![4-[(4-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B1345800.png)
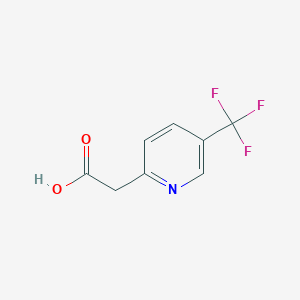
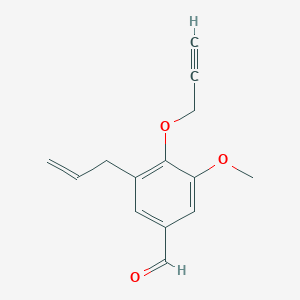
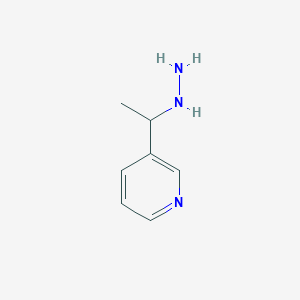
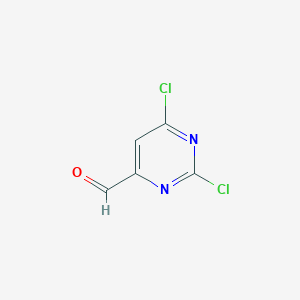
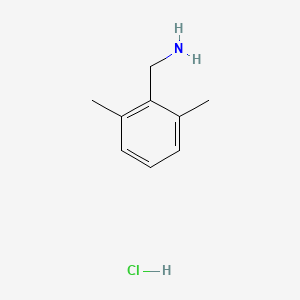
![[(3,4-Dichlorobenzyl)sulfonyl]acetic acid](/img/structure/B1345816.png)
acetic acid](/img/structure/B1345817.png)
![[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid](/img/structure/B1345818.png)
![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B1345819.png)